molecular formula C8H17NO2 B14219797 (2S,4S)-2-amino-4,5-dimethylhexanoic acid CAS No. 775275-02-0

(2S,4S)-2-amino-4,5-dimethylhexanoic acid

Cat. No.: B14219797
CAS No.: 775275-02-0
M. Wt: 159.23 g/mol
InChI Key: VBGFCDFZIZPMLN-BQBZGAKWSA-N
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Description

(2S,4S)-2-amino-4,5-dimethylhexanoic acid is a chiral amino acid derivative that has garnered interest in various scientific fields due to its unique structural and functional properties. This compound is characterized by the presence of two chiral centers, which contribute to its stereochemical complexity and potential for diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-2-amino-4,5-dimethylhexanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common approach is the asymmetric synthesis from chiral pool compounds such as amino acids or carbohydrates . Another method involves the use of chiral auxiliaries or asymmetric catalysis to achieve the desired enantiomeric purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as preparative chromatography and crystallization-based methods are often employed to separate and purify the desired enantiomer from racemic mixtures .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-2-amino-4,5-dimethylhexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of (2S,4S)-2-amino-4,5-dimethylhexanoic acid involves its interaction with specific molecular targets and pathways. This compound can act as a ligand for various enzymes and receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties.

Properties

CAS No.

775275-02-0

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

(2S,4S)-2-amino-4,5-dimethylhexanoic acid

InChI

InChI=1S/C8H17NO2/c1-5(2)6(3)4-7(9)8(10)11/h5-7H,4,9H2,1-3H3,(H,10,11)/t6-,7-/m0/s1

InChI Key

VBGFCDFZIZPMLN-BQBZGAKWSA-N

Isomeric SMILES

C[C@@H](C[C@@H](C(=O)O)N)C(C)C

Canonical SMILES

CC(C)C(C)CC(C(=O)O)N

Origin of Product

United States

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